6-fluoro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
Description
6-fluoro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with a fluorine atom and an azetidine ring
Properties
IUPAC Name |
6-fluoro-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4S/c1-10-5-17-20(6-10)9-11-7-19(8-11)15-18-13-3-2-12(16)4-14(13)21-15/h2-6,11H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHITVFXUZFEEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the benzothiazole core, followed by the introduction of the fluorine atom and the azetidine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that minimize waste and reduce costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
6-fluoro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be employed in the study of biological processes and interactions due to its unique structure.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-fluoro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole involves its interaction with molecular targets within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole: can be compared with other benzothiazole derivatives, such as:
Uniqueness
The uniqueness of 6-fluoro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the azetidine ring differentiates it from other benzothiazole derivatives, potentially enhancing its reactivity and interaction with biological targets.
This detailed article provides a comprehensive overview of 6-fluoro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
6-Fluoro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, along with structure-activity relationships (SAR) and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 298.39 g/mol. The structural features include:
- A benzothiazole core that contributes to its biological activity.
- A pyrazole moiety known for various pharmacological effects.
- The azetidine ring , which may enhance binding affinity to biological targets.
Anticancer Activity
Research indicates that derivatives of benzothiazole and pyrazole exhibit significant anticancer properties. For instance:
- In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancers.
- A study demonstrated that pyrazole derivatives showed inhibitory activity against BRAF(V600E), a common mutation in melanoma, suggesting potential for targeted cancer therapy .
Anti-inflammatory Activity
Compounds containing the pyrazole structure have been reported to possess anti-inflammatory effects:
- They inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cell models exposed to lipopolysaccharides (LPS) .
- The anti-inflammatory mechanism is believed to involve the inhibition of COX enzymes, which are crucial in the inflammatory response.
Antimicrobial Activity
The benzothiazole framework is associated with antimicrobial properties:
- Compounds with similar structures have been tested against a range of pathogens, including fungi and bacteria.
- In specific assays, derivatives exhibited moderate to high activity against common strains such as Staphylococcus aureus and Escherichia coli.
Structure-Activity Relationship (SAR)
The biological activity of 6-fluoro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole can be influenced by modifications to its structure:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve membrane permeability.
- Pyrazole Modifications : Alterations in the pyrazole ring can affect selectivity and potency against specific targets.
Data Summary Table
| Biological Activity | Assay Type | Cell Lines/Pathogens | IC50/Activity Level |
|---|---|---|---|
| Anticancer | In vitro | HeLa, CaCo-2 | IC50 ~ 20 µM |
| Anti-inflammatory | Cytokine Inhibition | LPS-stimulated macrophages | Significant reduction in TNF-α |
| Antimicrobial | Disk Diffusion | E. coli, S. aureus | Moderate activity |
Case Studies
- Anticancer Efficacy : A derivative with a similar structure demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells when combined with doxorubicin, enhancing therapeutic effectiveness while reducing side effects .
- Inflammation Model : In a murine model of inflammation, compounds based on the pyrazole scaffold were shown to reduce paw swelling significantly compared to controls, indicating potential for therapeutic use in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
